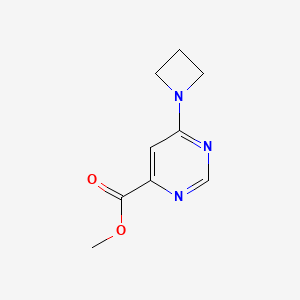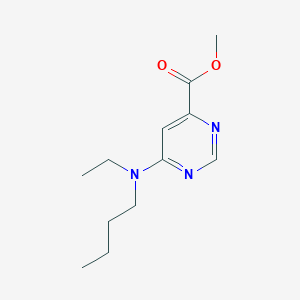
1-(((4,6-ジメチルピリミジン-2-イル)オキシ)メチル)シクロプロパン-1-カルバルデヒド
説明
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤開発
この化合物は、抗菌剤としての可能性を評価されています。研究者は、Staphylococcus aureusやBacillus subtilisなどのグラム陽性菌と、Escherichia coliやPseudomonas aeruginosaなどのグラム陰性菌に対して有望な抗菌活性を示す誘導体を合成しました。 さらに、Candida albicansやSaccharomyces cerevisiaeなどの酵母に対して抗真菌活性も観察されました .
有機合成
有機化学では、この化合物は様々なビピラゾール誘導体の合成のための前駆体として役立ちます。 これらの誘導体は、転位反応に続いてアリール/ヘテロアリールヒドラジンで処理することにより得られ、潜在的な薬理活性を有する化合物を生成します .
医薬品研究
抗菌特性を考えると、この化合物は、耐性菌株や真菌が原因で発生する感染症に対する新しい薬剤や治療方法を開発するために使用できる医薬品研究の候補です .
生化学分析
Biochemical Properties
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation . This compound’s interactions with proteins often result in conformational changes that can alter the protein’s function and activity .
Cellular Effects
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . Its effects on cellular metabolism include alterations in metabolic flux and changes in the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites . It can also influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can lead to adverse effects, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic reactions . This compound can affect metabolic flux by altering the activity of specific enzymes, leading to changes in the levels of metabolites .
Transport and Distribution
Within cells and tissues, 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function and activity .
特性
IUPAC Name |
1-[(4,6-dimethylpyrimidin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-5-9(2)13-10(12-8)15-7-11(6-14)3-4-11/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENDTZAROZFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2(CC2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1480380.png)


![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)






![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)
![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)


